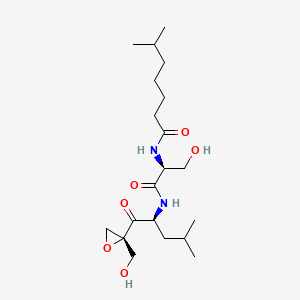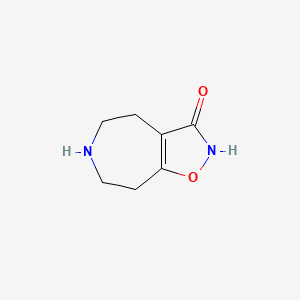
5,6,7,8-Tetrahydro-4H-isoxazolo(4,5-d)azepin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydro-4H-isoxazolo(4,5-d)azepin-3-ol is a heterocyclic compound that has been the focus of scientific research in recent years. This compound has shown potential in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Scientific Research Applications
Glycine Antagonism and GABA Receptor Interaction : A study by Brehm et al. (1986) synthesized compounds structurally related to "5,6,7,8-Tetrahydro-4H-isoxazolo(4,5-d)azepin-3-ol", finding them to be glycine antagonists with varying interactions with GABA receptors. These compounds showed potential for modulating neuronal activity (Brehm et al., 1986).
Serotonin Receptor Agonism and Cognitive Enhancement : Jensen et al. (2013) explored analogues of this compound, finding some to be potent agonists for serotonin receptors, with potential cognitive enhancement properties. This study highlights the compound's role in neuromodulation and possible therapeutic applications (Jensen et al., 2013).
Molecular Orbital Study for GABA Agonism and Antagonism : Boulanger et al. (1987) conducted a molecular orbital study on isoxazolol analogs, including "5,6,7,8-Tetrahydro-4H-isoxazolo(4,5-d)azepin-3-ol", to understand their varying GABAergic activities. This study provides insights into the electronic and structural features influencing these compounds' interactions with GABA receptors (Boulanger et al., 1987).
Synthesis and Pharmacology of Isoxazole Analogs : A study by Krogsgaard-Larsen et al. (1982) synthesized and tested several isoxazole analogs, including the compound , as glycine antagonists. These compounds have implications for understanding neurotransmitter systems and developing novel pharmaceuticals (Krogsgaard-Larsen et al., 1982).
Anticonvulsant Activity in Chemical Seizures : Gonsalves et al. (1989) explored the antiseizure activity of "5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepin-3-ol" (THAO) in rat models, suggesting its potential as an anticonvulsant agent (Gonsalves et al., 1989).
properties
CAS RN |
53658-58-5 |
|---|---|
Product Name |
5,6,7,8-Tetrahydro-4H-isoxazolo(4,5-d)azepin-3-ol |
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one |
InChI |
InChI=1S/C7H10N2O2/c10-7-5-1-3-8-4-2-6(5)11-9-7/h8H,1-4H2,(H,9,10) |
InChI Key |
KHTRGFVHYPWHIZ-UHFFFAOYSA-N |
SMILES |
C1CNCCC2=C1C(=O)NO2 |
Canonical SMILES |
C1CNCCC2=C1C(=O)NO2 |
Other CAS RN |
53658-58-5 |
synonyms |
5,6,7,8-tetrahydro-4H-isoxazolo(4,5-d)azepin-3-ol 5,6,7,8-tetrahydro-4H-isoxazolo(4,5-d)azepin-3-ol hydrobromide THAZ |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



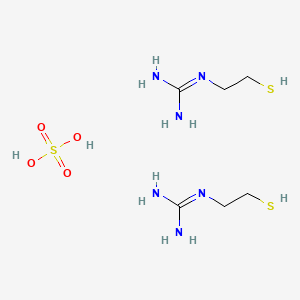
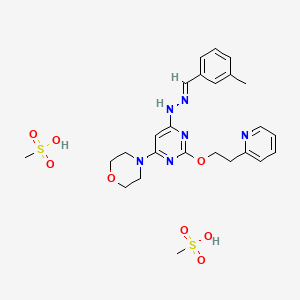
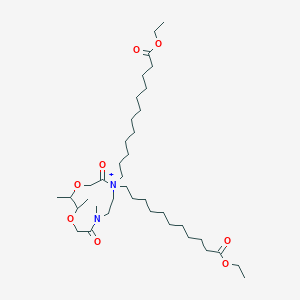
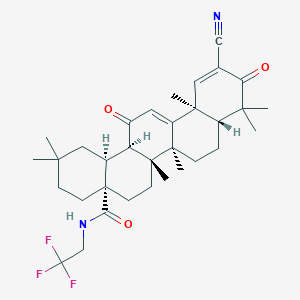
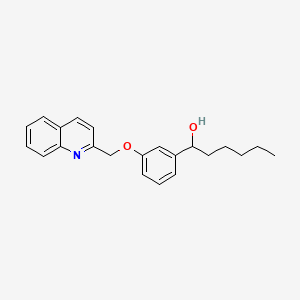
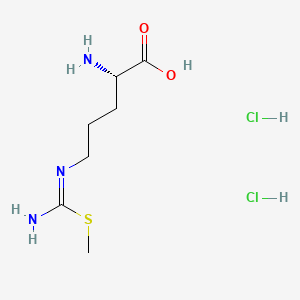
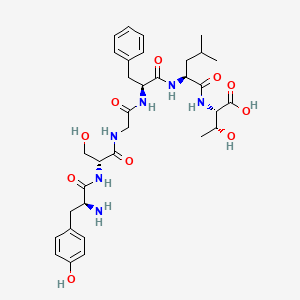
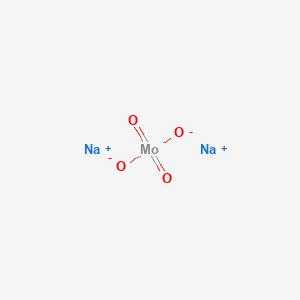
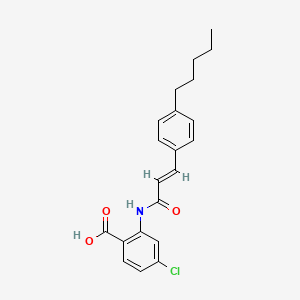
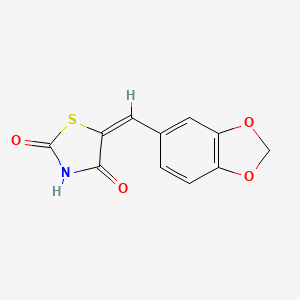
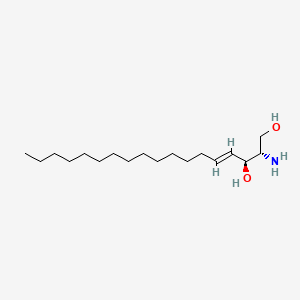
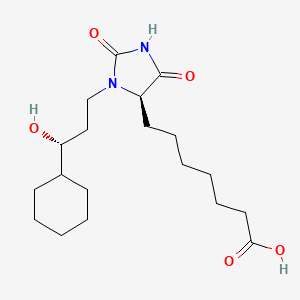
![Propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B1663052.png)
